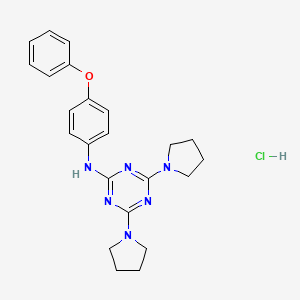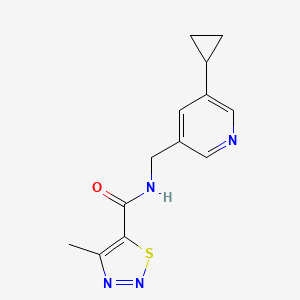
N-((5-cyclopropylpyridin-3-yl)methyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-((5-cyclopropylpyridin-3-yl)methyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a small molecule that has shown promising results in various fields of research, including neuroscience, cancer biology, and drug discovery.
Aplicaciones Científicas De Investigación
Potential Antitumor Activity
Compounds similar to N-((5-cyclopropylpyridin-3-yl)methyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide have been studied for their antitumor activity. For instance, derivatives of 1,3,4-thiadiazole have demonstrated promising anticancer properties through various mechanisms, including inhibition of critical enzymes involved in cancer cell proliferation and survival (Tiwari et al., 2017).
Antimicrobial and Anti-inflammatory Properties
Research has also explored the antimicrobial and anti-inflammatory potential of thiadiazole derivatives. These compounds exhibit significant activity against a range of microbial pathogens and have shown to reduce inflammation, making them potential candidates for treating infections and inflammatory diseases (Kumar & Panwar, 2015).
Insecticidal Applications
The structure of this compound may lend itself to applications in pest management. Similar compounds have been identified as potent insecticides against sap-feeding pests, showcasing the versatility of thiadiazole derivatives in agricultural settings (Eckelbarger et al., 2017).
Enzyme Inhibition for Therapeutic Applications
Some thiadiazole derivatives have been investigated for their ability to inhibit specific enzymes implicated in diseases, offering potential therapeutic applications. For example, compounds targeting carbonic anhydrases have been synthesized for treating conditions like glaucoma, epilepsy, and certain types of cancer (Ulus et al., 2016).
Mecanismo De Acción
Mode of Action
Based on the mode of action of similar compounds, it can be inferred that it might interact with its targets, possibly the mitochondrial complex i, leading to inhibition of electron transport . This inhibition could disrupt the energy production in cells, leading to their death.
Result of Action
Based on its potential mode of action, it can be inferred that it might lead to cell death due to disruption of energy production .
Propiedades
IUPAC Name |
N-[(5-cyclopropylpyridin-3-yl)methyl]-4-methylthiadiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4OS/c1-8-12(19-17-16-8)13(18)15-6-9-4-11(7-14-5-9)10-2-3-10/h4-5,7,10H,2-3,6H2,1H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZVJBGZJHWMPRH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)C(=O)NCC2=CC(=CN=C2)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-{[2-Cyano-2-(2-thienyl)vinyl]amino}benzenecarboxylic acid](/img/structure/B2939907.png)
![4-[(4-Methylphenyl)sulfonyl]-8-propionyl-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2939908.png)
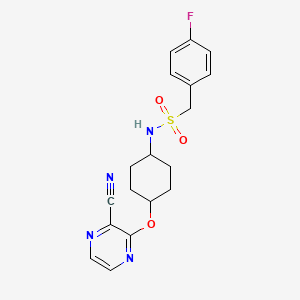
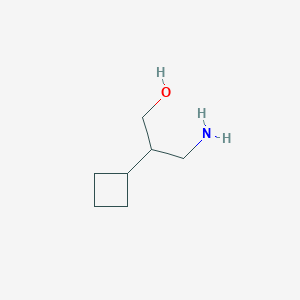
![(2S)-2-amino-2-[3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]acetic acid](/img/structure/B2939911.png)
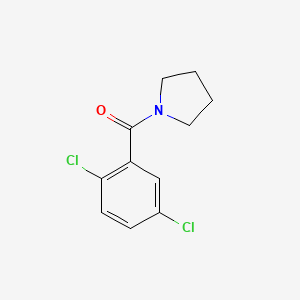
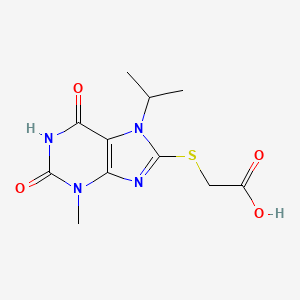
![7-Fluoro-2-methyl-3-[[1-[(2-methyl-1,2,4-triazol-3-yl)methyl]piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2939917.png)
![2-([1]benzofuro[3,2-d]pyrimidin-4-ylsulfanyl)-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B2939918.png)
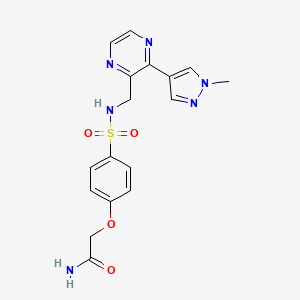
![N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-2-(ethylthio)benzamide](/img/structure/B2939923.png)
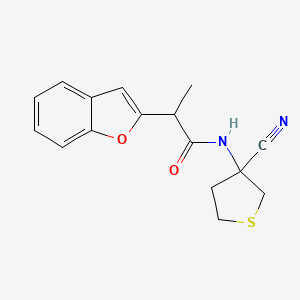
![N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-N2-cyclopentyloxalamide](/img/structure/B2939927.png)
